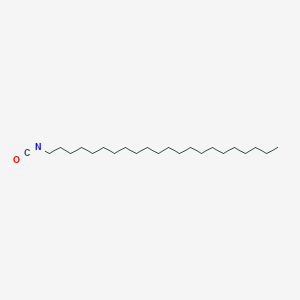
1-Isocyanatodocosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanatodocosane is an organic compound with the molecular formula C_23H_45NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is a long-chain aliphatic isocyanate, making it a significant molecule in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanatodocosane can be synthesized through several methods. One common approach involves the reaction of a long-chain amine with phosgene (COCl_2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the isocyanate: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process due to its efficiency. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of urea, dimethyl carbonate, and carbon monoxide in the presence of suitable catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanatodocosane undergoes several types of chemical reactions, primarily involving nucleophiles. These reactions include:
Hydrolysis: Reacts with water to form an amine and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
Alcoholysis: Reacts with alcohols to form urethanes. [ \text{RNCO} + \text{ROH} \rightarrow \text{ROC(O)NHR} ]
Aminolysis: Reacts with amines to form ureas. [ \text{RNCO} + \text{R’NH}_2 \rightarrow \text{RNHCONHR’} ]
Common Reagents and Conditions: The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Common reagents include water, alcohols, and amines.
Major Products: The major products formed from these reactions are amines, urethanes, and ureas, depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
1-Isocyanatodocosane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioconjugation techniques, where it can be used to modify biomolecules.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance materials, including elastomers and sealants.
Wirkmechanismus
The mechanism of action of 1-isocyanatodocosane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and bioconjugates.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanatododecane (C_13H_25NO): A shorter-chain isocyanate with similar reactivity but different physical properties.
1-Isocyanatooctadecane (C_19H_37NO): Another long-chain isocyanate with comparable applications in polyurethane synthesis.
Uniqueness: 1-Isocyanatodocosane is unique due to its long aliphatic chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain isocyanates. This makes it particularly useful in applications requiring high thermal stability and durability.
Eigenschaften
CAS-Nummer |
93662-72-7 |
|---|---|
Molekularformel |
C23H45NO |
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
1-isocyanatodocosane |
InChI |
InChI=1S/C23H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25/h2-22H2,1H3 |
InChI-Schlüssel |
ODDFKRTWSQGENK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


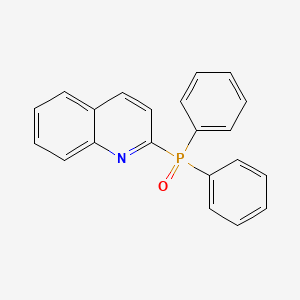

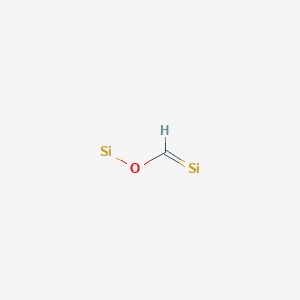
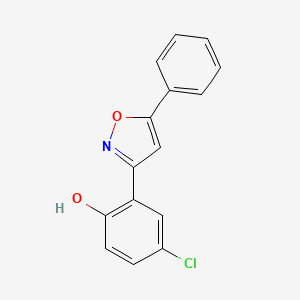
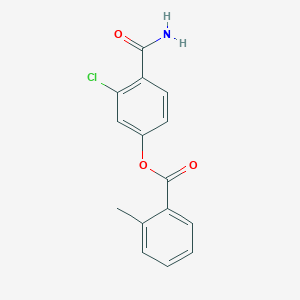

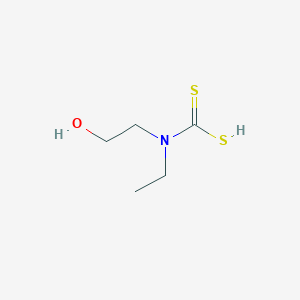
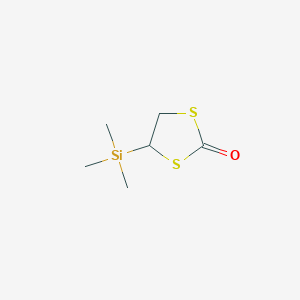
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)


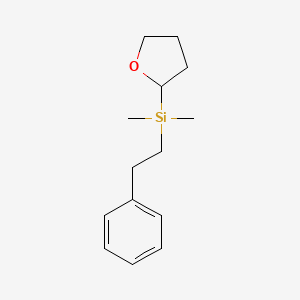
![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
